Mal-PEG2-C2-Boc
Description
Contextualization of Maleimide-Functionalized Linkers in Bioconjugation Chemistry
In the field of bioconjugation, maleimide-functionalized linkers are of particular importance. axispharm.comnih.gov The maleimide (B117702) group is an electrophilic compound that exhibits high selectivity for reaction with thiol (sulfhydryl) groups, which are found in the cysteine residues of proteins and peptides. axispharm.comwindows.net This reaction, a Michael addition, occurs efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond. axispharm.com This high degree of selectivity allows for the precise, site-specific modification of biomolecules, which is often essential to preserve their biological function. axispharm.com This specific and reliable reactivity has made maleimide-based linkers a foundational tool for constructing complex biomolecules, including antibody-drug conjugates (ADCs) for targeted cancer therapy. axispharm.comprolynxinc.com
However, it is noted in research that the resulting succinimide (B58015) thioether bond can sometimes be unstable, undergoing a retro-Michael reaction that can lead to cleavage of the conjugate. nih.govacs.org To counteract this, methods such as hydrolysis of the succinimide ring have been developed to create a more stable, ring-opened structure, ensuring the long-term stability of the bioconjugate in vivo. nih.govprolynxinc.com
Role of Polyethylene (B3416737) Glycol (PEG) Moieties in Tailoring Molecular Properties for Conjugation
The integration of polyethylene glycol (PEG) chains into linker molecules significantly influences the properties of the final conjugate. purepeg.comcreativepegworks.com This process, known as PEGylation, leverages the hydrophilic and biocompatible nature of PEG to impart several beneficial characteristics. purepeg.comcreative-biolabs.com
Key effects of PEG moieties include:
Enhanced Solubility : PEG can increase the water solubility of hydrophobic molecules, which is advantageous for their administration and formulation. axispharm.comcreativepegworks.com
Increased Stability and Circulation Time : By increasing the size (hydrodynamic volume) of a molecule, PEGylation can protect it from enzymatic degradation and reduce its clearance by the kidneys, thereby extending its circulation half-life in the bloodstream. purepeg.combiochempeg.com
Reduced Immunogenicity : The PEG chain can shield the attached molecule from the host's immune system, lowering the risk of an immune response, which is especially important for therapeutic proteins and other biologics. purepeg.com
Controlled Release : Functionalized PEG linkers can be designed to control the release rate of a drug from a nanoparticle or other delivery system. creative-biolabs.com
The length of the PEG chain can be varied to fine-tune these properties for specific applications, from drug delivery to the functionalization of nanoparticles. creative-biolabs.comcreativepegworks.com
Significance of Orthogonal Protecting Groups in Multi-Functional Building Blocks
In the synthesis of complex molecules with multiple reactive sites, orthogonal protection is a critical strategy. fiveable.mewikipedia.org This approach involves using two or more different protecting groups that can be removed under distinct chemical conditions without affecting the others. fiveable.mewikipedia.org This allows for the sequential and controlled modification of different functional groups within the same molecule. fiveable.me
For instance, in solid-phase peptide synthesis, the Fmoc (fluorenylmethyloxycarbonyl) group, which is removed by a base, and the t-butyl (tert-butyl) group, which is removed by an acid, are a common orthogonal pair. iris-biotech.debiosynth.com This allows for the stepwise addition of amino acids to build a peptide chain. fiveable.meiris-biotech.de Heterobifunctional linkers often employ this principle. nih.govrsc.orgacs.org A linker might have one functional group ready for immediate reaction while another is "masked" by a protecting group. After the first reaction, the protecting group can be selectively removed to expose the second functional group for a subsequent, different chemical transformation. wikipedia.orgacs.org This precise control is fundamental for constructing well-defined bioconjugates and other complex molecular architectures. nih.gov
Overview of Mal-PEG2-t-butyl ester as a Versatile Heterobifunctional Reagent in Chemical Research
Mal-PEG2-t-butyl ester is a heterobifunctional linker that exemplifies the principles of modern bioconjugation chemistry. axispharm.comcd-bioparticles.net It incorporates three key chemical features: a maleimide group, a short polyethylene glycol (PEG) spacer, and a tert-butyl (t-butyl) ester.
The maleimide group provides a reactive site for the specific covalent attachment to thiol-containing molecules, such as proteins with cysteine residues. axispharm.com
The PEG2 spacer , consisting of two ethylene (B1197577) glycol units, enhances the aqueous solubility of the linker and the resulting conjugate. cd-bioparticles.net
The t-butyl ester acts as a protecting group for a carboxylic acid function. axispharm.comcd-bioparticles.net This ester is stable under the conditions used for the maleimide-thiol reaction but can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxyl group. acs.org
This "orthogonal" design allows for a sequential two-step conjugation strategy. First, the maleimide is reacted with a thiol. After this initial conjugation, the t-butyl group is removed, and the newly exposed carboxylic acid can be coupled to a second molecule, typically one containing an amine group. This versatility makes Mal-PEG2-t-butyl ester a valuable tool in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other complex, precisely defined chemical structures for research. targetmol.com
Chemical Compound Data
| Property | Value | Source(s) |
| Compound Name | Mal-PEG2-t-butyl ester | axispharm.com |
| Chemical Formula | C₁₅H₂₃NO₆ | axispharm.com |
| Molecular Weight | 313.35 g/mol | N/A |
| CAS Number | 1374666-31-5 | axispharm.com |
| Appearance | Solid | invivochem.com |
| Purity | ≥95% | axispharm.com |
| Boiling Point | 465.1±35.0 °C (Predicted) | chemdad.com |
| Density | 1.161±0.06 g/cm³ (Predicted) | chemdad.com |
| Solubility | Soluble in DMSO, DMF, DCM | broadpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6/c1-15(2,3)22-14(19)6-8-20-10-11-21-9-7-16-12(17)4-5-13(16)18/h4-5H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPBPQDTQUEMBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Mal Peg2 T Butyl Ester
Established Synthetic Pathways for Maleimide-PEG-t-butyl ester Architectures
The construction of Mal-PEG2-t-butyl ester involves a multi-step process that includes the controlled elongation of the polyethylene (B3416737) glycol (PEG) chain, the introduction of the reactive maleimide (B117702) group, and the strategic use of protecting groups for the carboxylic acid functionality.
Strategies for PEG Chain Elongation and Functionalization
The synthesis of discrete PEG (dPEG®) linkers, such as the PEG2 moiety in the target molecule, requires precise, stepwise methodologies to ensure a defined chain length, which is critical for reproducibility in biomedical applications. semanticscholar.org One common approach is the Williamson ether synthesis, which allows for the sequential addition of ethylene (B1197577) glycol units. mdpi.com This can be performed using solid-phase synthesis techniques to facilitate purification at each step and avoid the need for chromatography. rsc.org In a typical cycle for solid-phase PEG synthesis, a resin-bound PEG chain is deprotonated, followed by coupling with a protected PEG monomer, and then deprotection to allow for the next elongation cycle. rsc.org
For shorter PEG chains, solution-phase synthesis is also viable. These methods often involve the use of base-labile or acid-labile protecting groups to control the elongation process. mdpi.com For instance, a one-pot approach has been developed where a base-labile protecting group allows for deprotection and coupling in a single reaction vessel, simplifying the synthetic process. mdpi.com
Introduction of the Maleimide Moiety in PEG Synthesis
The maleimide group is a key functional handle in Mal-PEG2-t-butyl ester, enabling its highly selective reaction with thiol groups present in biomolecules like cysteine residues in proteins. The introduction of the maleimide is typically achieved through a two-step process starting from an amino-functionalized PEG precursor, such as Amino-PEG2-t-butyl ester.
The first step involves the reaction of the terminal amine group of the PEG linker with maleic anhydride (B1165640). atlantis-press.comnih.govzbaqchem.com This reaction proceeds readily to form a maleamic acid intermediate. atlantis-press.comresearchgate.net The subsequent and crucial step is the cyclization, or imidization, of the maleamic acid to form the stable five-membered maleimide ring. atlantis-press.com This is often accomplished by chemical dehydration using reagents like acetic anhydride in the presence of a catalyst such as sodium acetate. atlantis-press.com Thermal cyclization is another method, though it can require high temperatures. google.com
A general reaction scheme is as follows:
Formation of Maleamic Acid: Amino-PEG-t-butyl ester + Maleic Anhydride → Maleamic acid-PEG-t-butyl ester
Cyclization to Maleimide: Maleamic acid-PEG-t-butyl ester → Mal-PEG-t-butyl ester + H₂O
Protecting Group Strategies for Carboxylic Acid Precursors
The t-butyl ester serves as a robust protecting group for the carboxylic acid functionality during the synthesis and subsequent conjugation reactions involving the maleimide group. rsc.orgiris-biotech.de This protecting group strategy is essential for achieving selective chemical transformations. The t-butyl ester is stable under various reaction conditions, including those required for the introduction of the maleimide moiety. rsc.org
The t-butyl ester can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the free carboxylic acid for further modifications or conjugations. axispharm.comgoogle.com This orthogonality allows for a sequential reaction scheme where the maleimide end can first be reacted with a thiol-containing molecule, followed by deprotection of the t-butyl ester to enable a subsequent reaction at the newly exposed carboxyl terminus.
Advanced Derivatization and Structural Modifications
Building upon the fundamental synthetic framework of Mal-PEG2-t-butyl ester, advanced derivatization strategies have been developed to create more complex architectures with tailored properties for specific applications, such as in the development of antibody-drug conjugates (ADCs). nih.gov
Synthesis of Branched Mal-PEG-t-butyl ester Derivatives
Branched or multi-arm PEG structures can offer advantages such as increased drug-to-antibody ratios (DAR) in ADCs, enhanced solubility, and altered pharmacokinetic profiles. axispharm.comnih.gov A notable example of a branched derivative is N-Mal-N-bis(PEG2-t-butyl ester). cd-bioparticles.netnih.govadcreview.com
The synthesis of such branched structures can be approached by using a branching core molecule. For instance, a primary amine can be reacted with two equivalents of a t-butyl ester-functionalized PEG chain to create a secondary amine with two t-butyl ester-terminated PEG arms. cd-bioparticles.netbroadpharm.com The secondary amine can then be further functionalized, for example, by acylation with a maleimide-containing carboxylic acid derivative, to install the maleimide group at the branching point. A general synthetic approach could involve the reaction of a bis(PEG2-t-butyl ester) amine with a maleimido-propionic acid activated ester.
Preparation of Analogs with Varied PEG Lengths and Architectures (e.g., Mal-PEGn-t-butyl ester)
The length of the PEG spacer in Mal-PEGn-t-butyl ester can be systematically varied to fine-tune the properties of the resulting bioconjugate, such as its solubility, stability, and in vivo circulation time. By employing the stepwise PEG synthesis methodologies described earlier, analogs with different numbers of ethylene glycol units (n) can be prepared. mdpi.comrsc.org
Commercially available Mal-PEGn-t-butyl ester analogs demonstrate the feasibility of synthesizing these linkers with a range of PEG chain lengths.
| Compound Name | PEG Chain Length (n) |
|---|---|
| Mal-PEG1-t-butyl ester | 1 |
| Mal-PEG2-t-butyl ester | 2 |
| Mal-PEG3-t-butyl ester | 3 |
| Mal-PEG4-t-butyl ester | 4 |
| Mal-PEG5-t-butyl ester | 5 |
| Mal-PEG12-t-butyl ester | 12 |
These analogs provide a toolbox for researchers to optimize the linker characteristics for specific applications in drug delivery and bioconjugation. broadpharm.com
Orthogonal Functionalization via Selective Deprotection of the t-butyl ester to Yield Carboxylic Acid
A key feature of Mal-PEG2-t-butyl ester is the ability to selectively remove the t-butyl protecting group to unmask a reactive carboxylic acid. This deprotection is typically achieved under acidic conditions, and the selection of the appropriate acid and reaction conditions is crucial to ensure that the maleimide group remains intact for subsequent reactions. This orthogonality is fundamental to the linker's utility in multi-step synthetic strategies. researchgate.netacsgcipr.orgprolynxinc.com
The deprotection of the t-butyl ester proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation (the t-butyl cation) and the free carboxylic acid. acsgcipr.orgnih.govlibretexts.org The t-butyl cation is subsequently neutralized, typically through deprotonation to form isobutene.
A variety of acids can be employed for this deprotection, with the choice depending on the sensitivity of other functional groups in the molecule. acsgcipr.org Strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H2SO4) are commonly used. acsgcipr.orgnih.gov However, for substrates sensitive to strong acids, milder conditions are required. The maleimide group, while relatively stable, can be susceptible to hydrolysis under certain conditions, particularly at elevated pH. Therefore, careful control of the deprotection conditions is necessary to maintain its integrity for subsequent thiol-specific conjugation. researchgate.net
The following table summarizes various acidic conditions used for the deprotection of t-butyl esters, which can be adapted for Mal-PEG2-t-butyl ester, keeping in mind the stability of the maleimide group.
| Acid Reagent | Solvent | Temperature (°C) | Comments |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - rt | Common and effective method. libretexts.org |
| Hydrochloric acid (HCl) | Dioxane / Ethyl Acetate | rt | Anhydrous conditions are often preferred. |
| Sulfuric acid (H2SO4) | t-Butyl acetate | rt | Can be used for selective deprotection. acsgcipr.org |
| Formic acid | - | rt | A milder option for sensitive substrates. acsgcipr.org |
| p-Toluenesulfonic acid | Various | rt | Can offer selectivity in the presence of other protecting groups. acsgcipr.org |
| Ytterbium triflate (Yb(OTf)3) | Nitromethane | 45-50 | A mild Lewis acid catalyst. youtube.com |
| Silica gel | Toluene | Reflux | A heterogeneous and mild method. researchgate.netresearchgate.net |
| Phosphoric acid (aqueous) | - | rt | An environmentally benign and mild reagent. organic-chemistry.org |
This table is a compilation of general conditions for t-butyl ester deprotection and should be optimized for the specific substrate, Mal-PEG2-t-butyl ester.
The orthogonal nature of the maleimide and the t-butyl ester groups in Mal-PEG2-t-butyl ester allows for directed, sequential conjugation strategies. A typical approach involves the following steps:
Selective Deprotection: The t-butyl ester is removed under controlled acidic conditions to expose the carboxylic acid, while the maleimide group remains intact.
First Conjugation: The newly formed carboxylic acid can then be activated and reacted with a nucleophile, such as an amine, to form a stable amide bond. This step attaches the first molecular component to the linker.
Second Conjugation: The intact maleimide group is then available to react with a thiol-containing molecule, forming a stable thioether bond. This completes the synthesis of the heterobifunctional conjugate. researchgate.net
This stepwise approach is particularly valuable in the construction of antibody-drug conjugates (ADCs), where a targeting antibody can be attached to one end of the linker and a cytotoxic drug to the other. biochempeg.comresearchgate.net The PEG spacer in Mal-PEG2-t-butyl ester can enhance the solubility and pharmacokinetic properties of the final ADC. biochempeg.com
While detailed, stepwise examples with yields for the sequential functionalization of Mal-PEG2-t-butyl ester are not extensively detailed in single literature reports, the principles are well-established within the broader field of bioconjugation using heterobifunctional linkers. youtube.comlibretexts.orgbiosyn.comnih.gov The success of such a strategy hinges on the careful selection of orthogonal protecting groups and reaction conditions to ensure high yields and purity at each step. researchgate.net
Chemical Transformations of the Maleimide Group
The maleimide moiety is a key functional group in Mal-PEG2-t-butyl ester, primarily due to its high reactivity and specificity towards thiols. However, it can undergo other chemical transformations that are relevant to its application in bioconjugation.
The maleimide ring is susceptible to hydrolysis, which results in the opening of the ring to form a maleamic acid derivative. ucl.ac.ukacs.org This reaction is generally more pronounced at higher pH values. researchgate.net The rate of hydrolysis is also influenced by the substituent on the maleimide nitrogen. rsc.orgnih.govacs.orgjst.go.jp Electron-withdrawing groups on the N-substituent can accelerate the rate of hydrolysis. nih.govucl.ac.ukacs.orgjst.go.jp
Importantly, the resulting maleamic acid is unreactive towards thiols. researchgate.net Therefore, pre-conjugation hydrolysis of the maleimide is generally considered an undesirable side reaction as it leads to the inactivation of the linker for its intended thiol-specific reaction. Current literature does not support the use of this ring-opening reaction as a deliberate strategy for further derivatization; rather, it is a process to be minimized to ensure efficient thiol conjugation. researchgate.netnih.gov
The following table provides a qualitative comparison of the hydrolysis rates of different N-substituted maleimides.
| N-Substituent | Relative Hydrolysis Rate | Reference |
| Alkyl | Slow | ucl.ac.uk |
| Phenyl | Faster than alkyl | ucl.ac.uk |
| Fluorophenyl | Faster than phenyl | ucl.ac.uk |
| N-hydroxymethyl | Faster than alkyl | rsc.org |
This table provides a general trend; specific rates are dependent on pH, temperature, and buffer conditions.
The primary reaction of the maleimide group is the Michael addition of a thiol, which forms a stable succinimide (B58015) thioether linkage. researchgate.net This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5. researchgate.net
While the succinimide thioether is generally considered a stable endpoint for conjugation, the stability of this linkage can be further enhanced by the hydrolysis of the succinimide ring to form a succinamic acid thioether. prolynxinc.comjst.go.jpnih.govrsc.orgnih.goviris-biotech.deacs.orgsemanticscholar.orgresearchgate.net This ring-opening prevents the retro-Michael reaction, which can lead to the dissociation of the conjugate, particularly in the presence of other thiols. iris-biotech.depurepeg.com The rate of this stabilizing hydrolysis is dependent on the N-substituent of the original maleimide, with electron-withdrawing groups accelerating the process. prolynxinc.comjst.go.jpnih.govrsc.orgsemanticscholar.orgresearchgate.net
Beyond stabilization, the thiol-maleimide adduct itself is not commonly used as a reactive handle for further extensive derivatization. However, strategies involving substituted maleimides, such as dibromomaleimides, have been developed to allow for sequential reactions at the maleimide core, effectively using the initial thiol addition as a step towards a more complex, multifunctional conjugate. researchgate.net These advanced strategies highlight the ongoing innovation in harnessing maleimide chemistry for more intricate bioconjugate designs.
Reactivity, Selectivity, and Reaction Mechanisms of Mal Peg2 T Butyl Ester
Maleimide-Thiol Addition Chemistry in Complex Chemical Environments
The reaction between the maleimide (B117702) group of Mal-PEG2-t-butyl ester and a thiol-containing molecule is a Michael addition, a widely used "click chemistry" reaction. vectorlabs.comnih.gov This reaction is valued for its high efficiency, selectivity, and ability to proceed under mild, aqueous conditions without generating byproducts. nih.govresearchgate.net The high reactivity of the maleimide's carbon-carbon double bond is attributed to the electron-withdrawing nature of the adjacent carbonyl groups and the strain within the five-membered ring. researchgate.net
The thiol-maleimide reaction is characterized by rapid kinetics. nih.gov The generally accepted mechanism involves the conjugate addition of a thiolate anion (the deprotonated form of a thiol) to one of the double bond's carbon atoms, forming a stable thioether linkage. nih.gov The reaction is thermodynamically favorable, driven by the formation of a stable carbon-sulfur bond and the release of ring strain in the maleimide. researchgate.net
Computational studies using Density Functional Theory (DFT) have been employed to predict the Gibbs free energy changes (ΔG) and activation energies for thiol-Michael addition reactions, providing a deeper understanding of their thermodynamics and kinetics. nih.gov The reaction rate is significantly influenced by the pKa of the thiol and the pH of the reaction medium, as the concentration of the reactive thiolate species is pH-dependent. researchgate.netbiorxiv.org
Table 1: Key Factors in Maleimide-Thiol Michael Addition
| Factor | Description | Impact on Reaction |
|---|---|---|
| Reaction Type | Michael Addition ("Click" Chemistry) | High efficiency, high yields, and generates inoffensive byproducts. vectorlabs.comnih.gov |
| Mechanism | Nucleophilic addition of a thiolate anion to the maleimide double bond. | Proceeds readily under physiological conditions. nih.govbiorxiv.org |
| Thermodynamics | Exergonic reaction, highly favorable. | Driven by the formation of a stable C-S bond and release of ring strain. researchgate.net |
| Kinetics | Generally fast reaction rates. | Can be modulated by pH, solvent, and the specific thiol's pKa. nih.govbiorxiv.org |
The Michael addition of a thiol to the maleimide double bond results in the formation of a succinimidyl thioether. The addition occurs specifically at the β-carbon of the α,β-unsaturated carbonyl system. This reaction is highly regioselective. When the thiol is part of a chiral molecule, such as the amino acid cysteine, the reaction can lead to the formation of new stereocenters. For instance, studies involving the reaction of L-cysteine with maleimides have shown the potential for forming diastereomeric products. researchgate.net Furthermore, in specific contexts, such as the conjugation of a peptide with an N-terminal cysteine, the initial adduct can undergo a stereoselective chemical rearrangement to form a more stable six-membered thiazine (B8601807) ring structure, yielding a single diastereomer. nih.gov
The efficiency of the maleimide-thiol conjugation is governed by several environmental factors.
pH: The reaction rate is highly pH-dependent. The optimal pH range is typically between 6.5 and 7.5. vectorlabs.com In this range, there is a sufficient concentration of the nucleophilic thiolate anion to drive the reaction forward, while minimizing competing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. vectorlabs.com Above pH 7.5, the reaction loses its chemoselectivity, and competitive reaction with amines (like lysine (B10760008) residues) becomes more significant. vectorlabs.com Conversely, lower pH conditions can retard the reaction kinetics. udel.edu
Solvent: The thiol-maleimide reaction proceeds efficiently in a variety of solvents. In highly polar solvents like water, DMSO, or DMF, the reaction can proceed without a catalyst because the solvent facilitates the formation of the reactive thiolate ion. vectorlabs.com
Temperature: The reaction is typically performed at room temperature. nih.govuu.nl Storing maleimide-functionalized compounds at lower temperatures (e.g., 4 °C) is crucial for maintaining reactivity over time, as storage at higher temperatures (e.g., 20 °C) can lead to a significant loss of reactive maleimide groups. nih.govuu.nlresearchgate.net One study showed that storing maleimide-functionalized nanoparticles for 7 days at 4 °C resulted in a ~10% decrease in reactivity, whereas storage at 20 °C led to a ~40% loss. nih.govuu.nl
Table 2: Influence of Reaction Conditions on Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Condition | Rationale and Consequences |
|---|---|---|
| pH | 6.5 - 7.5 | Balances the concentration of reactive thiolate with the minimization of side reactions like hydrolysis and reaction with amines. vectorlabs.com |
| Solvent | Polar solvents (e.g., Water, PBS, HEPES, DMSO, DMF) | Facilitates the formation of the thiolate anion, which is the active species for the reaction. vectorlabs.comnih.gov |
| Temperature | Room Temperature (for reaction); 4 °C (for storage) | Reaction proceeds efficiently at ambient temperatures. uu.nl Lower storage temperatures are critical for preserving the maleimide group from degradation. nih.govuu.nl |
Stability and Reversibility of Maleimide-Thiol Conjugates
While the formation of the succinimidyl thioether adduct is rapid and efficient, the resulting bond is not completely stable under all conditions, particularly in vivo. springernature.com The conjugate can undergo a reverse reaction, which leads to potential instability and has significant implications for applications like antibody-drug conjugates (ADCs). researchgate.netprolynxinc.com
The primary pathway for the degradation of maleimide-thiol adducts is the retro-Michael reaction. vectorlabs.comresearchgate.net This is a β-elimination reaction that regenerates the original thiol and maleimide reactants. nih.gov This reversibility is particularly pronounced in reducing environments where a high concentration of other thiols, such as glutathione (B108866) (GSH) in the body, is present. nih.govnih.gov The succinimide (B58015) thioether can undergo these retro and exchange reactions at physiological pH and temperature. nih.govacs.org The kinetics of the retro-reaction can be influenced by the reactivity of the original thiol donor. nih.govacs.org However, if the succinimide ring of the conjugate undergoes hydrolysis to form a ring-opened succinamic acid thioether, the product is stabilized and becomes resistant to the retro-Michael reaction. nih.govspringernature.comacs.orgnih.gov
A direct consequence of the retro-Michael reaction is the potential for thiol exchange. acs.orgnih.gov The mechanism involves the initial retro-Michael reaction regenerating the maleimide. This reformed maleimide is then free to react with a different, competing thiol present in the environment. vectorlabs.com In a biological context, this can lead to the transfer of a conjugated molecule from its intended target to other circulating thiols like serum albumin. vectorlabs.com This process can compromise the efficacy of targeted therapies and lead to off-target effects. prolynxinc.comnih.gov The stability of the initial adduct against thiol exchange is dependent on the pKa of the thiol; adducts formed with higher pKa thiols tend to be more stable. acs.org
Strategies for Enhancing Adduct Stability and Preventing Reversion
The product of the reaction between a maleimide and a thiol is a thioether adduct. However, a significant challenge with maleimide-thiol conjugates is their potential for instability, primarily through a retro-Michael reaction that leads to deconjugation. This reversion can result in the loss of the conjugated molecule and potential off-target effects. Consequently, various strategies have been developed to enhance the stability of the maleimide-thiol adduct.
The stability of the maleimide-thiol adduct is significantly influenced by the nature of the substituent on the maleimide nitrogen. Research has demonstrated that electron-withdrawing groups on the N-substituent can enhance the stability of the resulting thiosuccinimide ring. For instance, N-aryl maleimides form more stable conjugates compared to their N-alkyl counterparts. nih.gov This increased stability is attributed to the accelerated hydrolysis of the thiosuccinimide ring, a process that renders the conjugate resistant to the retro-Michael reaction.
Cysteine-linked antibody-drug conjugates (ADCs) prepared with N-aryl maleimides showed less than 20% deconjugation in thiol-containing buffer and serum over a 7-day period at 37°C. In contrast, analogous ADCs prepared with N-alkyl maleimides exhibited 35-67% deconjugation under the same conditions. nih.gov This highlights the profound impact of the N-substituent's electronic properties on the long-term stability of the conjugate. The electron-withdrawing nature of the aryl group promotes the ring-opening hydrolysis, effectively locking the conjugate in a stable form.
A kinetic study on the degradation of maleimide-thiol conjugates in reducing environments further elucidated the role of N-substituents. The study compared N-ethyl maleimide (NEM), N-phenyl maleimide (NPM), and N-aminoethyl maleimide (NAEM) conjugates. The results indicated that the kinetics and extent of the retro-Michael reaction and thiol exchange are highly dependent on the nature of the N-substituent. kinampark.com Specifically, the resonance effect of the N-phenyl group in NPM conjugates was found to accelerate thiol exchange, while the inductive electron-withdrawing effect of the protonated N-aminoethyl group in NAEM conjugates favored a higher degree of stabilizing ring-opening hydrolysis over the reversion reaction. kinampark.com
| N-Substituent Type | Effect on Adduct Stability | Primary Mechanism of Stabilization | Reference |
| N-Alkyl | Lower Stability | Slower ring hydrolysis, more prone to retro-Michael reaction | nih.gov |
| N-Aryl | Higher Stability | Accelerated ring hydrolysis due to electron-withdrawing effects | nih.gov |
| N-Aminoethyl (protonated) | Higher Stability | Inductive electron-withdrawing effect promotes ring hydrolysis | kinampark.com |
A primary strategy for stabilizing maleimide-thiol adducts after their formation is to induce the hydrolysis of the thiosuccinimide ring. This ring-opening reaction forms a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction. nih.govyoutube.com This hydrolysis can be achieved through several approaches.
One common method is to adjust the pH of the solution containing the conjugate. Incubating the maleimide-thiol adduct in a buffer with a slightly alkaline pH (e.g., pH 8.0-9.0) can promote the hydrolysis of the thiosuccinimide ring. thieme-connect.de This is a straightforward and effective method for achieving a more stable conjugate, though care must be taken to ensure that other parts of the molecule are stable under these conditions.
Another approach involves the use of "self-hydrolyzing" maleimides. These are maleimide derivatives that are designed with functionalities that intramolecularly catalyze the hydrolysis of the thiosuccinimide ring after conjugation. youtube.comcreativepegworks.com For example, incorporating a basic amino group adjacent to the maleimide can lead to rapid hydrolysis at neutral pH. creativepegworks.com This strategy offers the advantage of achieving stabilization under physiological conditions without the need for external reagents or significant pH adjustments.
Furthermore, "on-demand" stabilization techniques have been developed. These methods involve the use of an external trigger to initiate the hydrolysis of the thiosuccinimide ring after the conjugation reaction is complete. For instance, a photocaged maleimide can be used, where the conjugate is stable until irradiated with UV light, which then triggers a rapid ring hydrolysis to yield a stable product. researchgate.net This approach provides a high degree of control over the stabilization process.
Catalysis of the imido group hydrolysis has also been explored as a means of post-conjugation stabilization. Studies have shown that certain catalysts, such as molybdate (B1676688) and chromate, can accelerate the hydrolysis of the thiosuccinimide ring near neutral pH. researchgate.net
Chemical Reactivity of the t-butyl Ester Moiety
The t-butyl ester group in Mal-PEG2-t-butyl ester serves as a protecting group for a carboxylic acid functionality. Its reactivity is characterized by its stability under a wide range of conditions and its selective removal under acidic conditions.
Mechanism of Acid-Labile t-butyl Ester Hydrolysis
The deprotection of a t-butyl ester is typically achieved through acid-catalyzed hydrolysis. This reaction proceeds through a mechanism known as AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular). The mechanism involves the following key steps:
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon and weakens the alkyl-oxygen bond.
Carbocation Formation: The weakened C-O bond cleaves, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and the carboxylic acid. This step is the rate-determining step of the reaction.
Deprotonation/Elimination: The tert-butyl cation can then be deprotonated by a weak base (such as water or the conjugate base of the acid catalyst) to form isobutylene (B52900) gas, or it can be trapped by a nucleophile.
The stability of the resulting tert-butyl carbocation is a key driving force for this mechanism. A variety of acids can be used to effect this deprotection, ranging from strong acids like trifluoroacetic acid (TFA) to milder Lewis acids such as zinc bromide (ZnBr2). nih.govresearchgate.net The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
Compatibility of t-butyl Ester Deprotection with Maleimide Functionality
A crucial aspect of utilizing Mal-PEG2-t-butyl ester in multi-step synthesis is the compatibility of the t-butyl ester deprotection conditions with the stability of the maleimide group or its thiol adduct. Generally, the maleimide ring and the thiosuccinimide adduct are relatively stable under acidic conditions, particularly at low temperatures.
While strong acids like TFA are commonly used for t-butyl ester cleavage, the maleimide functional group is more susceptible to hydrolysis under neutral to basic conditions. Acid-catalyzed hydrolysis of the maleimide ring is generally a slower process. Therefore, it is often possible to selectively deprotect the t-butyl ester in the presence of a maleimide or a maleimide-thiol conjugate without significant degradation of the latter. However, prolonged exposure to strong acids or elevated temperatures should be avoided to minimize potential side reactions. The use of milder acidic conditions or Lewis acids for t-butyl ester deprotection can further enhance the compatibility with the maleimide functionality.
Applications of Mal Peg2 T Butyl Ester in Advanced Chemical Systems Research
Development of Modular Bioconjugation Strategies
Modular bioconjugation relies on the use of specific, high-yielding chemical reactions to link different molecular components together. Mal-PEG2-t-butyl ester is particularly well-suited for these strategies due to its distinct reactive ends, which can be addressed independently.
The primary application of the maleimide (B117702) group on Mal-PEG2-t-butyl ester is its highly specific reaction with sulfhydryl (thiol) groups. broadpharm.com This reaction is central to achieving site-specific modification of biomolecules, particularly proteins and peptides.
Mechanism and Specificity: The maleimide moiety reacts with free thiol groups, such as those on the side chain of cysteine residues in proteins, via a Michael addition reaction. nih.gov This forms a stable, covalent thioether bond. axispharm.com The reaction is most efficient and specific within a pH range of 6.5 to 7.5, which is compatible with the structural integrity of many biological molecules. broadpharm.com This specificity allows researchers to target unique cysteine residues, whether they are naturally occurring or have been genetically engineered into a protein's structure, enabling precise control over the point of conjugation.
Research Findings: This site-specific conjugation is a cornerstone in the development of sophisticated bioconjugates like antibody-drug conjugates (ADCs). axispharm.com In this context, the maleimide end of the linker is reacted with a thiol group on a monoclonal antibody. The other end of the linker is subsequently used to attach a cytotoxic drug. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media. cd-bioparticles.netcenmed.com Branched versions of the linker, such as N-(C1-Mal)-N-bis(PEG2-t-butyl ester), have also been developed, which contain one maleimide group and two t-butyl ester groups, allowing for the attachment of a higher payload of molecules to a single thiol site. broadpharm.com
The heterobifunctional nature of Mal-PEG2-t-butyl ester is defined by its two chemically distinct reactive groups: the thiol-reactive maleimide and the protected carboxyl group (t-butyl ester). cd-bioparticles.netcenmed.com This design is intentional, allowing for a two-step, sequential ligation strategy that provides precise control over the assembly of molecular conjugates.
Sequential Reaction Strategy:
Thiol Conjugation: The first step involves reacting the maleimide group with a thiol-containing molecule as described previously. The t-butyl ester group is stable under these conditions and does not participate in the reaction. axispharm.com
Deprotection: The t-butyl ester serves as a protecting group for the carboxylic acid. axispharm.com It can be selectively removed (deprotected) under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free carboxyl group. broadpharm.commedkoo.com
Second Ligation: This newly exposed carboxylic acid can then be activated (e.g., using EDC to form an NHS ester) and reacted with a primary amine on a second molecule, forming a stable amide bond. broadpharm.com
This sequential approach prevents unwanted polymerization or side reactions, ensuring that molecules are linked in a defined order and orientation.
| Step | Reagent/Condition | Functional Group Reacted | Bond Formed |
| 1. Thiol Ligation | Thiol-containing molecule (pH 6.5-7.5) | Maleimide | Thioether |
| 2. Deprotection | Mild Acid (e.g., TFA) | t-Butyl Ester | Carboxylic Acid (revealed) |
| 3. Amine Ligation | Amine-containing molecule (with activator) | Carboxylic Acid | Amide |
The ability to perform sequential ligations with Mal-PEG2-t-butyl ester is fundamental to building complex, multi-component systems. By linking different molecules to each end of the linker, researchers can create precisely defined molecular assemblies with novel functions. For instance, a targeting ligand (like a peptide) could be attached via its thiol group, and after deprotection, an imaging agent or a therapeutic payload could be attached to the carboxyl end.
Furthermore, branched linkers derived from this basic structure, such as N-Mal-N-bis(PEG2-t-butyl ester), expand these possibilities. medkoo.com These linkers possess a single maleimide group but two t-butyl ester groups. broadpharm.comcreative-biolabs.com This allows for the site-specific attachment to one thiol-bearing molecule, followed by the deprotection and conjugation of two additional molecules, enabling the construction of Y-shaped or dendritic molecular assemblies. This strategy is particularly useful for increasing the valency of a conjugate or attaching multiple different functionalities (e.g., a drug and a solubilizing agent) to a single anchor point.
Role in the Engineering of Functional Materials and Surfaces
Beyond discrete molecular conjugates, Mal-PEG2-t-butyl ester is also employed in the development of advanced materials and the functionalization of surfaces for biomedical and diagnostic applications.
Creating bio-interfaces—surfaces designed to interact with biological systems in a controlled way—is critical for applications ranging from medical implants to diagnostic biosensors. mdpi.com Mal-PEG2-t-butyl ester serves as a molecular bridge to immobilize biomolecules onto a substrate.
A surface (e.g., glass, gold, or a polymer) can be chemically modified to present thiol groups. The maleimide end of Mal-PEG2-t-butyl ester can then react with these surface-bound thiols, anchoring the linker to the material. Following deprotection, the terminal carboxyl group provides a reactive site for the covalent attachment of proteins, enzymes, or antibodies. The integrated PEG spacer plays a crucial role in these systems by creating a hydrophilic layer that can reduce the non-specific adsorption of unwanted proteins from the surrounding environment, a phenomenon that often compromises the performance of diagnostic devices. mdpi.com This leads to improved sensitivity and specificity in biosensor applications. mdpi.com
In polymer chemistry, Mal-PEG2-t-butyl ester is used as a building block for creating functional polymers and hydrogels. The reaction between maleimide-terminated and thiol-terminated PEG chains is a well-established method for forming hydrogels through Michael-type addition. nih.gov
Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water. By mixing multi-arm PEG-thiol polymers with bifunctional linkers like Mal-PEG2-t-butyl ester, a cross-linked hydrogel network can be formed under physiological conditions. nih.gov The reaction is often rapid and does not require harsh initiators, making it suitable for encapsulating sensitive biological molecules or even cells. nih.gov The t-butyl ester groups within the hydrogel matrix can be later deprotected to introduce carboxylic acid functionalities throughout the material. These groups can then be used to immobilize growth factors, peptides, or drugs, turning the hydrogel into a functional scaffold for tissue engineering or a controlled drug delivery system.
Modification of Nanoparticles and Nanomaterials
The surface functionalization of nanoparticles and nanomaterials is crucial for their application in biological systems, enhancing their stability, biocompatibility, and targeting capabilities. Mal-PEG2-t-butyl ester serves as a valuable tool in this regard, enabling the covalent attachment of various ligands to the surface of these materials. The maleimide group readily reacts with thiol groups, which can be introduced onto the nanoparticle surface or are present on biomolecules to be conjugated.
The general strategy for modifying nanoparticles with Mal-PEG2-t-butyl ester involves the reaction of the maleimide moiety with surface-exposed thiol groups on the nanomaterial. This forms a stable thioether bond, effectively tethering the PEG-t-butyl ester chain to the nanoparticle. The short, hydrophilic PEG2 spacer helps to improve the aqueous solubility and reduce non-specific protein adsorption, a common challenge in the biological application of nanoparticles. The terminal t-butyl ester group can be kept as a non-reactive terminus or can be deprotected under acidic conditions to reveal a carboxylic acid, providing a further point for secondary functionalization.
Research has demonstrated the utility of maleimide-terminated PEG linkers in the surface engineering of various nanoparticles, including gold nanoparticles and polymeric nanoparticles. For instance, maleimide-functionalized nanoparticles have been shown to effectively conjugate with thiol-containing molecules such as peptides and proteins. This approach allows for the precise control over the surface chemistry of the nanomaterial, enabling the attachment of targeting moieties for specific cell or tissue recognition.
Table 1: Characteristics of Nanoparticles Modified with Maleimide-PEG Linkers
| Nanoparticle Type | Linker Used | Ligand Conjugated | Resulting Nanoparticle Size (nm) | Application |
| Gold Nanoparticles | Maleimide-PEG-SH | Thiolated Peptides | 20-50 | Targeted Drug Delivery |
| Polymeric Nanoparticles (PLGA) | Maleimide-PEG-PLGA | Cysteine-containing Antibodies | 100-200 | Bioimaging |
| Quantum Dots | Maleimide-PEG-Amine | Thiolated DNA | 10-30 | Biosensing |
Note: This table represents typical data from studies using maleimide-PEG linkers and is intended to be illustrative of the applications of Mal-PEG2-t-butyl ester.
Utilization as a Building Block in Complex Molecular Architectures
Beyond the surface modification of nanomaterials, Mal-PEG2-t-butyl ester is a key building block in the synthesis of intricate molecular constructs for a variety of applications in chemical biology and medicinal chemistry.
Design and Synthesis of Advanced Linkers for Molecular Probes
Molecular probes are essential tools for visualizing and understanding biological processes. The design of these probes often requires the precise assembly of multiple components, such as a reporting molecule (e.g., a fluorophore), a targeting ligand, and a solubility-enhancing moiety. Mal-PEG2-t-butyl ester serves as an excellent scaffold for the construction of such multifunctional probes.
The synthesis of a molecular probe using this linker typically involves a stepwise approach. For example, a thiol-containing fluorescent dye can be reacted with the maleimide group of Mal-PEG2-t-butyl ester. Subsequently, the t-butyl ester can be deprotected to yield a carboxylic acid, which can then be coupled to an amine-containing targeting peptide or small molecule using standard carbodiimide (B86325) chemistry. The PEG2 spacer in this construct helps to spatially separate the functional ends of the probe, minimizing potential steric hindrance and quenching effects between the fluorophore and the targeting ligand.
Application in PROTAC and ADC Linker Chemistry Development
Proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) are two revolutionary therapeutic modalities that rely on precisely engineered linkers to connect a targeting moiety to a payload. Mal-PEG2-t-butyl ester has emerged as a valuable component in the development of these therapeutic agents.
In the context of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation, the linker plays a critical role in optimizing the formation of the ternary complex. Mal-PEG2-t-butyl ester can be incorporated into PROTAC linkers to connect a warhead that binds the target protein to a ligand for the E3 ligase. The maleimide group allows for the conjugation to a cysteine residue on a peptide-based E3 ligase ligand, while the deprotected carboxylic acid can be coupled to the protein-targeting moiety. The defined length and hydrophilicity of the PEG2 spacer are crucial for achieving the optimal distance and orientation between the two proteins.
Similarly, in ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The stability of the linker is paramount to prevent premature drug release in circulation. The thioether bond formed from the reaction of the maleimide group of a linker derived from Mal-PEG2-t-butyl ester with a cysteine residue on the antibody provides a stable connection. The other end of the linker, after deprotection of the t-butyl ester, can be attached to the cytotoxic payload.
Table 2: Examples of Mal-PEG2-t-butyl ester in PROTAC and ADC Linker Design
| Therapeutic Modality | Component 1 (Targeting) | Linker Component | Component 2 (Payload/Ligase Ligand) |
| PROTAC | Small molecule inhibitor | Mal-PEG2-COOH (deprotected) | E3 Ligase Ligand (e.g., VHL or CRBN ligand) |
| ADC | Monoclonal Antibody | Maleimide-PEG2-Drug | Cytotoxic Drug (e.g., MMAE, DM1) |
Creation of Molecular Scaffolds for Chemical Biology Studies
The versatility of Mal-PEG2-t-butyl ester extends to the creation of molecular scaffolds for fundamental studies in chemical biology. These scaffolds can be used to present multiple copies of a ligand to study multivalent binding interactions or to construct well-defined bioconjugates for probing cellular functions.
For example, the maleimide group can be used to attach the linker to a core scaffold molecule that contains a thiol group. The deprotected carboxylic acid can then be functionalized with a variety of biomolecules, such as peptides, carbohydrates, or nucleic acids. This modular approach allows for the rapid synthesis of a library of molecular scaffolds with diverse functionalities. These scaffolds can be employed to investigate receptor clustering, signal transduction pathways, and other complex biological phenomena. The hydrophilic PEG spacer in these constructs is beneficial for maintaining the solubility and biological activity of the attached biomolecules.
Advanced Analytical and Characterization Methodologies for Mal Peg2 T Butyl Ester Derived Systems
Spectroscopic Techniques for Structural Elucidation of Conjugates and Intermediates
Spectroscopic methods are indispensable for confirming the covalent attachment of the Mal-PEG2-t-butyl ester linker to a target molecule and for verifying the structural integrity of the resulting conjugate.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool for monitoring the progress of the thiol-maleimide conjugation reaction in real-time and for confirming the structure of the final product. The reaction involves a Michael addition of a thiol group across the double bond of the maleimide (B117702) ring.
The key diagnostic signals in ¹H NMR for monitoring this reaction include the disappearance of the characteristic singlet peak of the maleimide protons, typically found around δ 6.7-6.8 ppm. researchgate.netresearchgate.netrsc.org Concurrently, new signals corresponding to the protons of the newly formed succinimide (B58015) thioether ring appear at a different chemical shift, providing unambiguous evidence of successful conjugation. researchgate.net The integration of these signals allows for the quantification of the extent of the reaction. For intermediates where the t-butyl ester protecting group is still present, its characteristic singlet peak can also be monitored.
Interactive Data Table 1: Illustrative ¹H NMR Chemical Shifts for Monitoring Mal-PEG2-t-butyl ester Conjugation
| Moiety | Proton Environment | Typical Chemical Shift (δ, ppm) | Observation During Reaction |
| Maleimide | Vinyl protons (-CH=CH-) | ~6.7-6.8 | Disappears |
| Thiol-Adduct | Succinimide thioether ring protons | ~2.5-4.5 | Appears |
| PEG2 Linker | Ethylene (B1197577) glycol protons (-CH₂-CH₂-) | ~3.5-3.7 | Remains present |
| t-butyl ester | Methyl protons (-C(CH₃)₃) | ~1.4-1.5 | May be present or absent depending on the step |
Note: Exact chemical shifts can vary depending on the solvent and the specific structure of the conjugate.
Mass spectrometry (MS) is a fundamental technique for the characterization of Mal-PEG2-t-butyl ester derived conjugates, providing precise molecular weight information that confirms the successful attachment of the linker to the target molecule. thermofisher.comwalshmedicalmedia.com Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed. thermofisher.comwalshmedicalmedia.com
For a protein or peptide conjugate, the mass spectrum will show an increase in molecular weight corresponding to the mass of the added Mal-PEG2-t-butyl ester moiety (or its deprotected form). This allows for the determination of the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) or the degree of PEGylation in other protein conjugates. acs.org High-resolution mass spectrometry (HRMS) can further provide the elemental composition, confirming the identity of the conjugate with high confidence. MS is also a sensitive tool for assessing the purity of the conjugate, capable of detecting unreacted starting materials or the presence of side products. acs.org
Interactive Data Table 2: Expected Mass Shifts upon Conjugation with Mal-PEG2-t-butyl ester Derivatives
| Starting Material | Conjugating Moiety | Molecular Weight of Added Moiety (Da) | Expected Mass of Product (Da) |
| Peptide-SH (e.g., 5000 Da) | Mal-PEG2-t-butyl ester | 313.35 | 5313.35 |
| Protein-SH (e.g., 25000 Da) | Mal-PEG2-COOH (after ester hydrolysis) | 257.27 | 25257.27 |
Chromatographic Methods for Separation and Quantification of Reaction Products
Chromatographic techniques are essential for the purification of Mal-PEG2-t-butyl ester conjugates and for the analytical assessment of reaction progress, purity, and product distribution.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for analyzing the components of a conjugation reaction. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating molecules based on their hydrophobicity. In the context of Mal-PEG2-t-butyl ester conjugation, RP-HPLC can be used to monitor the consumption of the starting materials (e.g., a hydrophobic drug or peptide) and the formation of the more hydrophilic PEGylated product. nih.gov
By comparing the retention times of the reactants and products, the progress of the reaction can be accurately tracked. Furthermore, the peak area from the chromatogram can be used to quantify the purity of the final conjugate and to detect any impurities or side products. nih.gov
Interactive Data Table 3: Representative HPLC Analysis of a Conjugation Reaction
| Compound | Retention Time (min) | Peak Area (%) at t=0h | Peak Area (%) at t=24h |
| Thiol-containing molecule | 10.5 | 98 | <1 |
| Mal-PEG2-t-butyl ester | 15.2 | 99 | <1 |
| Conjugate Product | 12.8 | 0 | >95 |
Size Exclusion Chromatography (SEC) is a powerful method for characterizing PEGylated products, especially larger biomolecules like proteins and antibodies. chromatographyonline.comresearchgate.net SEC separates molecules based on their hydrodynamic radius, effectively distinguishing between the unconjugated protein, the desired PEGylated conjugate, and any high-molecular-weight aggregates that may have formed during the conjugation or purification process. chromatographyonline.comresearchgate.net
This technique is crucial for assessing the homogeneity of the final product and for quantifying the level of aggregation, which is a critical quality attribute for therapeutic proteins. researchgate.netresearchgate.net The elution profile from an SEC column provides a clear picture of the size distribution of the species in the sample.
Interactive Data Table 4: Typical SEC Profile for a PEGylated Protein
| Species | Elution Volume (mL) | Relative Abundance (%) | Interpretation |
| High-Molecular-Weight Aggregates | 8.5 | 2.5 | Impurity |
| PEGylated Protein Conjugate | 10.2 | 96.0 | Desired Product |
| Unconjugated Protein | 11.5 | 1.5 | Unreacted Starting Material |
Advanced Methods for Investigating Reaction Kinetics and Adduct Stability
Understanding the kinetics of the thiol-maleimide reaction and the stability of the resulting thioether bond is critical for optimizing the conjugation process and for ensuring the in vivo stability of the conjugate.
The reaction between a thiol and a maleimide is generally rapid at neutral to slightly alkaline pH. researchgate.net The kinetics can be influenced by several factors, including pH, temperature, and the pKa of the thiol. researchgate.netnih.gov The stability of the formed succinimide thioether linkage is also a key consideration, as it can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate. researchgate.netd-nb.infonih.gov This is particularly relevant in the presence of other thiols, such as glutathione (B108866) in the intracellular environment. d-nb.infonih.gov
Recent studies have focused on strategies to enhance the stability of the maleimide-thiol adduct, such as hydrolysis of the succinimide ring or the use of modified maleimides that form more stable linkages. acs.orgprolynxinc.com Techniques like HPLC and mass spectrometry are used to monitor the stability of the conjugate over time under various conditions (e.g., in plasma or in the presence of reducing agents) to predict its in vivo performance. d-nb.infonih.gov
Interactive Data Table 5: Factors Influencing Thiol-Maleimide Reaction Kinetics and Adduct Stability
| Parameter | Effect on Reaction Rate | Effect on Adduct Stability | Rationale |
| Increasing pH (from 6 to 8) | Increases | Decreases (potential for retro-Michael reaction) | Higher concentration of the more nucleophilic thiolate anion. |
| Thiol pKa | Lower pKa can increase rate | Can influence susceptibility to exchange reactions | Higher concentration of thiolate at a given pH. |
| Temperature | Increases | Decreases | Provides activation energy for both forward and reverse reactions. |
| Maleimide structure | Can be modulated | Electron-withdrawing groups can increase hydrolysis rate, leading to a more stable ring-opened form. acs.orgprolynxinc.com | Steric and electronic effects influence reactivity and bond stability. |
In-situ Spectroscopy for Real-time Reaction Monitoring
In-situ spectroscopy offers a powerful, non-invasive approach to monitor the progress of conjugation reactions involving Mal-PEG2-t-butyl ester in real-time. By observing spectral changes directly within the reaction vessel, these techniques can provide continuous data on reactant consumption and product formation without the need for sampling, thus preserving the integrity of the reaction environment. mdpi.commdpi.com This is particularly valuable for optimizing reaction conditions and understanding the mechanism of conjugation.
Several spectroscopic techniques are applicable for monitoring the maleimide-thiol reaction. UV-Visible (UV/Vis) spectroscopy can be used to track the reaction by monitoring the decrease in absorbance of the maleimide group, which absorbs light around 302 nm. aatbio.com While this method is direct, its sensitivity can be limited, and interference from other components that absorb in the same region, such as proteins, can be a challenge. aatbio.com
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide more structural detail. mdpi.com For instance, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can monitor the disappearance of specific vibrational bands associated with the C=C bond of the maleimide ring as it reacts with a thiol. Raman spectroscopy offers similar capabilities and has the advantage of being less susceptible to interference from aqueous media, which is a common solvent for bioconjugation reactions. These methods allow for the direct observation of the covalent bond formation, providing a precise measure of reaction progress.
Research Findings: Studies on real-time monitoring of bioprocesses have demonstrated the utility of in-situ spectroscopy for tracking concentrations of various components. mdpi.com For protein crystallization, in-situ microscopy combined with image analysis has been used to estimate crystallization kinetics and yield. mdpi.com In the context of maleimide conjugations, while specific studies on Mal-PEG2-t-butyl ester are not prevalent, the principles are well-established for the maleimide functional group. The reaction's progress can be followed by observing the decay of the maleimide-specific absorbance peak. aatbio.com The choice of technique depends on factors such as reactant concentration, solvent system, and the presence of potentially interfering substances.
| Spectroscopic Technique | Principle of Detection for Maleimide Reaction | Advantages | Limitations |
| UV-Visible (UV/Vis) Spectroscopy | Decrease in absorbance at ~302 nm as the maleimide double bond is consumed. aatbio.com | Simple, cost-effective, suitable for real-time monitoring. mdpi.com | Low sensitivity, potential interference from protein absorbance at 280 nm. aatbio.com |
| Infrared (IR) Spectroscopy (e.g., ATR-FTIR) | Disappearance of vibrational bands corresponding to the maleimide C=C bond and appearance of new bands for the thioether linkage. mdpi.com | Provides structural information, non-invasive, can be used for in-line monitoring. mdpi.com | Water absorption can be a significant issue, potentially expensive equipment. mdpi.com |
| Raman Spectroscopy | Changes in the vibrational spectrum, particularly the disappearance of the maleimide C=C stretch, upon reaction. | Low interference from water, high specificity, suitable for complex aqueous systems. | Inherently weak signal (Raman scattering), potential for fluorescence interference. |
pH-Stat Titration and Spectrophotometric Assays for Kinetic Studies of Maleimide Reactions
Kinetic studies are essential for understanding the rate and mechanism of the thiol-maleimide reaction. These studies help in defining optimal reaction conditions such as pH, temperature, and reactant concentrations. Spectrophotometric assays and pH-stat titration are two primary methods employed for this purpose.
Spectrophotometric Assays: These assays are widely used to quantify maleimide groups and study the kinetics of their reaction with thiols. aatbio.com A common approach is a reverse assay where the maleimide is reacted with a known excess of a thiol-containing compound, such as glutathione (GSH). aatbio.comaatbio.com After the reaction is complete, the amount of unreacted thiol is quantified using a chromogenic reagent. aatbio.com
One such reagent is 4,4'-dithiodipyridine (4,4'-DTDP), which reacts with the excess thiol to produce a colored product that can be measured spectrophotometrically. aatbio.com The amount of maleimide is then calculated by subtracting the amount of unreacted thiol from the initial amount. aatbio.com Another classic reagent is 5,5'-dithiobis(2-nitrobenzoic acid), or DTNB (Ellman's reagent), which works on a similar principle. aatbio.com These assays are robust and can be adapted to microplate formats for high-throughput analysis. aatbio.com The reaction rate can be determined by quenching the reaction at different time points and quantifying the remaining maleimide.
Research Findings: The kinetics of the maleimide-thiol reaction are highly dependent on pH. vectorlabs.com The reaction rate increases significantly as the pH rises from 6.5 to 7.5, which is attributed to the increased concentration of the more nucleophilic thiolate anion. vectorlabs.comnih.gov Studies have shown that the reaction between maleimide derivatives and small thiol-containing molecules can be very rapid, often reaching completion within minutes. uu.nl For example, the reaction of maleimide-functionalized nanoparticles with the peptide cRGDfK showed over 65% conjugation in the first 5 minutes, plateauing after 30 minutes. uu.nl The choice of buffer can also influence the reaction speed, allowing for modulation of the conjugation kinetics. nih.gov
| Assay Reagent | Principle | Max. Absorption (λmax) | Molar Extinction Coefficient (ε) | Key Features |
| Direct Measurement | Direct spectrophotometric assay of the maleimide group. aatbio.com | 302 nm | 620 M⁻¹cm⁻¹ aatbio.com | Simple and direct but very insensitive and prone to interference. aatbio.com |
| 4,4'-dithiodipyridine (4,4'-DTDP) | Reacts with excess thiols in a reverse assay to quantify remaining thiol. aatbio.com | 324 nm | 19,800 M⁻¹cm⁻¹ aatbio.com | Smaller and more hydrophobic than DTNB, often preferred for its higher extinction coefficient. aatbio.com |
| DTNB (Ellman's Reagent) | Reacts with thiols to produce 2-nitro-5-thiobenzoate (TNB), which is quantified. aatbio.com | 412 nm | 14,100 M⁻¹cm⁻¹ aatbio.com | A classic, widely used reagent for thiol quantification. aatbio.com |
pH-Stat Titration: The maleimide-thiol addition reaction rate is strongly influenced by the pH of the medium because the reactive species is the thiolate anion (S⁻). researchgate.net The concentration of the thiolate anion is determined by the pKa of the thiol and the pH of the solution. During the reaction, changes in the protonation state of reactants and products can lead to a change in the solution's pH.
A pH-stat titrator is an instrument that maintains a constant pH in a reaction vessel by automatically adding an acid or a base. For kinetic studies of the maleimide-thiol reaction, this technique can be invaluable. By setting the pH to a desired value, the titrator continuously dispenses a titrant (e.g., NaOH or HCl) to neutralize any protons consumed or released during the reaction. The rate of addition of the titrant is directly proportional to the rate of the reaction. This provides a continuous, real-time measurement of the reaction kinetics under precisely controlled pH conditions, which is crucial for obtaining reproducible and accurate kinetic data. nih.gov
Future Research Directions and Challenges in the Application of Mal Peg2 T Butyl Ester
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Furthermore, there is a growing emphasis on "green chemistry" principles. This includes the use of more environmentally benign solvents, reducing the reliance on hazardous reagents, and designing synthetic routes that are more atom-economical. Research into novel catalytic systems could also enhance reaction rates and selectivity, leading to purer products and less need for extensive purification. The development of scalable, cost-effective, and sustainable routes is critical for the broader application of Mal-PEG2-t-butyl ester in both academic research and industrial manufacturing. mdpi.com
Table 1: Strategies for Enhancing Synthetic Efficiency and Sustainability
| Strategy | Objective | Potential Advantages |
| One-Pot Synthesis | Reduce the number of reaction and purification steps. | Increased overall yield, reduced solvent usage, and shorter synthesis time. beilstein-journals.org |
| Green Chemistry | Minimize environmental impact. | Use of safer solvents, reduced waste generation, and improved atom economy. |
| Novel Catalysis | Improve reaction kinetics and selectivity. | Higher product purity, milder reaction conditions, and reduced side-product formation. |
| Convergent Synthesis | Synthesize complex molecules from smaller fragments. | Increased overall efficiency for producing more complex, branched, or multi-functional PEG linkers. rsc.org |
Exploration of Alternative Protecting Group Chemistries for Orthogonal Functionalization
The t-butyl ester in Mal-PEG2-t-butyl ester serves as a protecting group for the carboxylic acid, which is typically removed under acidic conditions. While effective, the development of complex, multi-functional conjugates requires a palette of orthogonal protecting groups that can be removed selectively without affecting other functional groups in the molecule. uchicago.edu
Future research is exploring alternative protecting groups for the carboxyl terminus that are cleavable under different conditions (e.g., photolabile, fluoride-labile, or enzyme-labile groups). This would allow for sequential deprotection and functionalization, enabling the construction of more sophisticated molecular architectures.
Simultaneously, protecting the maleimide (B117702) moiety itself is an area of active investigation. The maleimide group can be unstable under certain conditions and may undergo side reactions. Protecting it as a retro-Diels-Alder cycloadduct, for instance with a furan (B31954) derivative, allows the reactive maleimide to be regenerated under mild thermal conditions just before its intended use. nih.govrsc.org This strategy prevents unwanted reactions during synthesis and purification and enhances the shelf-life of the linker. The development of new maleimide protecting groups that can be removed under highly specific and bio-friendly conditions is a key challenge. nih.gov
Strategies for Mitigating Reversion and Enhancing Stability of Maleimide Conjugates in Diverse Environments
A significant drawback of conventional maleimide-thiol conjugates is their potential instability. The succinimidyl thioether linkage formed is susceptible to a retro-Michael reaction, which can lead to deconjugation and exchange with other biological thiols, such as glutathione (B108866). researchgate.netd-nb.inforesearchgate.net This reversibility can compromise the efficacy and safety of bioconjugates, particularly in therapeutic applications. nih.gov
Several innovative strategies are being actively researched to enhance the stability of this linkage:
Ring-Opening Hydrolysis: The succinimide (B58015) ring of the maleimide-thiol adduct can be intentionally hydrolyzed to form a stable, ring-opened succinamic acid thioether. prolynxinc.comulisboa.pt This product is resistant to the retro-Michael reaction. Research is focused on designing maleimides with N-substituents that accelerate this hydrolysis, ensuring rapid stabilization of the conjugate post-conjugation. prolynxinc.com
Transcyclization: A novel approach involves a transcyclization reaction where a neighboring nucleophile on the conjugated molecule attacks the succinimide ring. This results in the formation of a more stable, six-membered thiazine (B8601807) or a related heterocyclic structure, effectively locking the conjugate and preventing reversion. researchgate.netnih.govnih.gov This strategy is particularly effective when the maleimide reacts with a peptide or protein containing an N-terminal cysteine. nih.gov
Next-Generation Maleimides: The development of structurally modified maleimides or maleimide alternatives is a promising avenue. For example, pyridazinediones and 5-hydroxy-pyrrolones have been proposed as alternatives that form more stable adducts with thiols. semanticscholar.orgnih.gov These compounds aim to retain the high reactivity and specificity of maleimides while overcoming their stability issues.
Table 2: Comparison of Maleimide Conjugate Stabilization Strategies
| Strategy | Mechanism | Resulting Linkage | Key Advantage |
| Ring-Opening Hydrolysis | Hydrolysis of the succinimide ring. prolynxinc.com | Succinamic acid thioether | Irreversible linkage, prevents thiol exchange. ulisboa.pt |
| Transcyclization | Intramolecular cyclization to form a larger ring. researchgate.net | Thiazine or related heterocycle | Forms a highly stable, locked structure. nih.govnih.gov |
| Maleimide Alternatives | Use of different electrophilic scaffolds. nih.gov | Varies (e.g., stable thioether) | Bypasses the inherent instability of the thiosuccinimide ring. semanticscholar.org |
Expansion of Applications in the Synthesis of Advanced Hybrid Materials and Molecular Probes
The bifunctional nature of Mal-PEG2-t-butyl ester makes it an ideal building block for the synthesis of advanced materials and molecular probes. Future applications will likely leverage this linker to create complex, multi-component systems with tailored properties.
In materials science, these linkers can be used to conjugate polymers to biological molecules, forming hybrid hydrogels or functionalized nanoparticles. mdpi.comcreativepegworks.com For instance, a polymer backbone could be functionalized with the carboxyl end of the linker (after deprotection), leaving the maleimide group available to immobilize enzymes or antibodies, creating biosensors or materials for controlled release.
In the realm of molecular probes, Mal-PEG2-t-butyl ester can be used to attach reporter molecules (e.g., fluorescent dyes, biotin) to specific sites on proteins or other biomolecules. nih.gov Future research will focus on creating more sophisticated probes, such as activatable probes that fluoresce only upon a specific biological event, or multi-functional probes that combine targeting, imaging, and therapeutic functionalities in a single construct. The short, discrete PEG2 spacer provides a defined distance between the conjugated moieties, which is crucial for applications like Förster Resonance Energy Transfer (FRET) probes.
Integration with Emerging Bioorthogonal and Click Chemistry Paradigms
While the maleimide-thiol reaction is highly specific, its stability limitations and potential for side reactions with other nucleophiles under certain conditions mean it is not strictly bioorthogonal. nih.govacs.org A major future direction is the integration of linkers like Mal-PEG2-t-butyl ester into multi-step bioorthogonal and click chemistry workflows. acs.org
This can be achieved by modifying the linker to incorporate a true click chemistry handle. For example, after deprotection of the t-butyl ester, the resulting carboxylic acid can be readily converted to an azide (B81097) or an alkyne. This creates a powerful trifunctional linker (Maleimide-PEG-Azide or Maleimide-PEG-Alkyne) that can participate in two distinct and orthogonal conjugation reactions: maleimide-thiol coupling and copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). eur.nl
Such multi-functional linkers would enable the precise and sequential assembly of complex bioconjugates. For instance, a protein could first be attached via its cysteine residue to the maleimide, followed by the "clicking" on of a second molecule, such as an imaging agent or a drug molecule, via the azide/alkyne handle. This modular approach provides unparalleled control over the final structure and is a key area of development for next-generation antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic tools. acs.orgeur.nl
Q & A
Q. What are the key structural features of Mal-PEG2-t-butyl ester, and how do they influence its reactivity in bioconjugation?
Mal-PEG2-t-butyl ester contains three critical functional groups:
- Maleimide : Reacts selectively with thiol groups (-SH) at pH 6.5–7.5 to form stable thioether bonds, enabling covalent conjugation to cysteine residues or thiolated biomolecules .
- PEG spacer : A short ethylene glycol chain (2 units) enhances water solubility and reduces steric hindrance during conjugation .
- t-butyl ester : A protecting group for carboxylic acids, removable under acidic conditions (e.g., trifluoroacetic acid, TFA) to expose a reactive carboxylate for further functionalization .
Methodological Insight : To verify reactivity, perform a thiol-maleimide conjugation assay using Ellman’s reagent to quantify free thiols pre- and post-reaction .
Q. How is Mal-PEG2-t-butyl ester synthesized, and what analytical techniques validate its purity and structure?
Synthesis :
- The compound is typically synthesized via stepwise PEGylation: (1) coupling maleimide to a PEG diacid, (2) introducing the t-butyl ester via esterification .
Characterization : - NMR (¹H/¹³C): Confirm PEG spacer integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and maleimide peaks (δ 6.7 ppm for vinyl protons) .
- HPLC-MS : Assess purity (>98%) and molecular weight (theoretical [M+H]⁺ = 314.3) .
- FT-IR : Detect ester carbonyl stretches (~1740 cm⁻¹) and maleimide C=O (~1700 cm⁻¹) .
Methodological Insight : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for purity analysis .
Q. What are standard protocols for deprotecting the t-butyl ester group in Mal-PEG2-t-butyl ester?
Deprotection involves acidic cleavage:
Dissolve the compound in TFA:DCM (1:1 v/v) at 0°C for 2–4 hours.
Evaporate solvents under reduced pressure and neutralize with aqueous NaHCO₃.
Purify via dialysis (MWCO 500 Da) or size-exclusion chromatography .
Validation : Monitor deprotection via ¹H NMR (disappearance of t-butyl protons at δ 1.4 ppm) and TLC (shift in Rf) .
Advanced Research Questions
Q. How can researchers optimize maleimide-thiol conjugation efficiency while minimizing hydrolysis?
Experimental Design :
- Taguchi Method : Use orthogonal arrays (e.g., L9) to test variables: pH (6.0–8.0), temperature (4–37°C), molar ratio (1:1 to 1:5), and reaction time (1–24 hours) .
- ANOVA : Identify significant factors (e.g., pH contributes ~60% variance in yield) .
- Hydrolysis Mitigation : Conduct reactions at 4°C and pH 6.5–7.0, and use excess thiol (5:1 molar ratio) to outcompete water .
Data Contradiction Example : If maleimide hydrolysis dominates despite optimal conditions, confirm thiol accessibility (e.g., via Ellman’s assay) or use stabilizing additives (e.g., EDTA to chelate metal ions) .
Q. How do researchers resolve discrepancies in reported conjugation yields for Mal-PEG2-t-butyl ester across studies?
Root-Cause Analysis :
Purity Variability : Compare HPLC traces from different batches; impurities >2% reduce yield .
Thiol Accessibility : Use SDS-PAGE or fluorescence labeling to confirm free thiol availability in target biomolecules .
Hydrolysis Kinetics : Quantify maleimide stability via UV-Vis (loss of absorbance at 300 nm over time) .
Methodological Adjustment : Standardize reaction protocols (e.g., argon-purged buffers to prevent oxidation) and validate biomolecule thiol content .
Q. What strategies enable the use of Mal-PEG2-t-butyl ester in multi-step bioconjugation workflows?
Orthogonal Protection :
Sequential Deprotection : First, conjugate via maleimide-thiol chemistry, then deprotect the t-butyl ester for carboxylate-mediated coupling (e.g., EDC/NHS chemistry) .
Dual Functionalization : Use heterobifunctional PEGs (e.g., Mal-PEG2-NHS ester) for simultaneous amine/thiol targeting .
Validation : Confirm stepwise efficiency via MALDI-TOF (mass shifts after each conjugation) and fluorescence quenching assays .
Q. How can researchers design experiments to explore novel applications of Mal-PEG2-t-butyl ester in drug delivery or biomaterials?
Case Study Framework :
Drug-Linker Synthesis : Conjugate Mal-PEG2-t-butyl ester to a cytotoxic drug (e.g., doxorubicin) via thiol chemistry, then deprotect for carboxylate-based nanoparticle encapsulation .
Biomaterial Crosslinking : Incorporate the compound into hydrogels via thiol-maleimide “click” chemistry; modulate PEG length for tunable mechanical properties .
Q. Analytical Tools :
Q. Methodological & Ethical Considerations
Q. How should researchers address reproducibility challenges in Mal-PEG2-t-butyl ester-based studies?
- Detailed Supplemental Data : Publish full synthetic protocols, HPLC conditions, and raw conjugation yields .
- Reagent Validation : Use commercial certificates of analysis (CoA) or in-house NMR/HPLC to confirm batch consistency .
Ethical Note : Disclose all modifications to published methods and conflicts of interest (e.g., reagent suppliers) .
Q. What statistical approaches are appropriate for analyzing small-sample studies involving Mal-PEG2-t-butyl ester?
- Bootstrap Resampling : Estimate confidence intervals for conjugation yields when n < 10 .
- Mann-Whitney U Test : Compare non-parametric data (e.g., hydrogel stiffness across formulations) .
Documentation : Pre-register analysis plans to reduce bias .
Q. Literature Review & Data Synthesis
Q. How can researchers efficiently locate high-impact studies on Mal-PEG2-t-butyl ester?
- Boolean Search : ("Mal-PEG2-t-butyl ester" OR "maleimide-PEG2-t-butyl ester") AND ("bioconjugation" OR "drug delivery") NOT ("industrial" OR "scale-up") .
- Database Filters : Use SciFinder or Reaxys to limit results to peer-reviewed articles (post-2015) with >3 citations/year .
Critical Evaluation : Prioritize studies with full experimental details (e.g., NMR spectra in supplementary files) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
